Product packaging for 2-Fluoro-4-methylpentan-1-amine(Cat. No.:CAS No. 1557401-34-9)

2-Fluoro-4-methylpentan-1-amine

Cat. No.: B1493102
CAS No.: 1557401-34-9
M. Wt: 119.18 g/mol
InChI Key: AHTSLFMUZQOMLX-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylpentan-1-amine is a chiral, fluorinated amine building block of high interest in medicinal chemistry and organic synthesis. The presence of both a reactive primary amine and a stable fluorine atom on a branched aliphatic chain makes it a valuable scaffold for constructing more complex molecules. Its primary research application is in the development of novel bioactive compounds, where the fluorine atom can be used to modulate electronegativity, lipophilicity, and metabolic stability, thereby influencing the pharmacokinetic properties of potential drug candidates. The compound's mechanism of action is not intrinsic but is derived from the molecules it is incorporated into. As a key intermediate, it can be used in the synthesis of ligands for various biological targets, such as G-protein-coupled receptors or enzymes. Researchers value this chemical for its potential to create stereospecific structures, which is crucial for achieving selective target interaction in drug discovery projects. It is also employed in the synthesis of advanced materials and as a precursor for ligands in catalytic systems. Please note: The specific research applications and mechanisms mentioned are representative examples for a compound of this class. The precise properties and uses for this compound require confirmation from experimental data. Always consult the specific product specifications and available literature before use. Handling Note: For research use only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14FN B1493102 2-Fluoro-4-methylpentan-1-amine CAS No. 1557401-34-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-methylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14FN/c1-5(2)3-6(7)4-8/h5-6H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTSLFMUZQOMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways

Influence of Fluorine on Amine Reactivity and Electron Density

The introduction of a fluorine atom, the most electronegative element, onto the carbon framework of 4-methylpentan-1-amine profoundly alters the electronic environment of the neighboring primary amine group. This influence is primarily exerted through strong inductive effects and gives rise to notable steric considerations.

Inductive Effects and Basicity Modulation

The high electronegativity of the fluorine atom (Pauling electronegativity of 4.0) results in a strong electron-withdrawing inductive effect (-I effect) along the carbon-carbon sigma bonds. nih.gov This effect propagates through the molecule, leading to a decrease in electron density at the nitrogen atom of the primary amine. Consequently, the lone pair of electrons on the nitrogen is less available to accept a proton, which translates to a lower basicity compared to its non-fluorinated counterpart, 4-methylpentan-1-amine. This reduced basicity is a critical factor in determining the amine's reactivity in acid-base reactions and its nucleophilic potential. The electron-withdrawing nature of fluorine also contributes to the increased thermal and chemical stability of the C-F bond, making fluorinated amines generally more robust.

Nucleophilic Reactivity of the Primary Amine Moiety

Despite the electron-withdrawing influence of the fluorine atom, the primary amine in 2-fluoro-4-methylpentan-1-amine retains sufficient nucleophilicity to participate in a range of chemical transformations.

Acylation and Alkylation Reactions

The primary amine of this compound is expected to readily undergo acylation reactions with acylating agents such as acid chlorides, anhydrides, and esters to form the corresponding amides. Similarly, alkylation reactions with alkyl halides can occur, leading to the formation of secondary and tertiary amines. However, the reaction rates for both acylation and alkylation are likely to be slower compared to non-fluorinated analogs due to the reduced nucleophilicity and potential steric hindrance. For instance, the alkylation of anilines, which are weakly basic amines, has been shown to be feasible with reactive alkyl halides. nih.gov

Table 1: Predicted Reactivity in Acylation and Alkylation

Reaction TypeElectrophilePredicted ProductExpected Reactivity
AcylationAcetyl ChlorideN-(2-fluoro-4-methylpentyl)acetamideModerate
AlkylationMethyl IodideN-methyl-2-fluoro-4-methylpentan-1-amineModerate to low

Formation of Imines and Schiff Bases

The primary amine can condense with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comnih.gov This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglumenlearning.comlibretexts.org The formation of the C=N double bond is a reversible process. libretexts.org The rate of imine formation is sensitive to the pH of the reaction medium. lumenlearning.com

Table 2: Imine Formation with Carbonyl Compounds

Carbonyl CompoundProduct TypeGeneral Reaction
Aldehyde (e.g., Benzaldehyde)Imine (Schiff Base)R-CHO + H₂N-R' → R-CH=N-R' + H₂O
Ketone (e.g., Acetone)Imine (Schiff Base)R₂C=O + H₂N-R' → R₂C=N-R' + H₂O

Reactions Involving the Fluorine Atom

The carbon-fluorine bond is the strongest single bond in organic chemistry, which profoundly impacts the reactivity at the fluorine-bearing carbon.

Nucleophilic substitution at the secondary carbon bonded to the fluorine atom in this compound is generally disfavored. The C-F bond is exceptionally strong, making the fluoride (B91410) ion (F⁻) a very poor leaving group. For a typical SN2 reaction to proceed, an incoming nucleophile must displace the leaving group from the opposite side. However, the high electronegativity of fluorine and the strength of the C-F bond make this process energetically unfavorable under standard conditions. While such reactions are not impossible, they typically require harsh conditions or specialized reagents to activate the C-F bond, which are not commonly employed in routine organic synthesis.

Elimination reactions, particularly the E2 mechanism, can be favored for fluoroalkanes under strongly basic conditions. In the case of this compound, a strong, sterically hindered base could abstract a proton from either the C1 or C3 position, leading to the elimination of hydrogen fluoride (HF) and the formation of an alkene. The regioselectivity of this elimination would be influenced by the acidity of the available protons and steric factors. The presence of the amine group could potentially complicate this reaction through acid-base chemistry with the strong base.

Condition Favorability of Elimination Potential Products
Strong, non-nucleophilic base (e.g., LDA, NaH)Moderate to High4-Methylpent-1-en-1-amine or 4-Methylpent-2-en-1-amine
Weaker bases (e.g., NaOH, Et₃N)LowLittle to no reaction

Oxidation and Reduction Chemistry of the Amine

The primary amine group in this compound is susceptible to both oxidation and reduction chemistry.

Oxidation: Primary amines can be oxidized to a variety of products, including imines, oximes, nitriles, or nitro compounds, depending on the oxidizing agent and reaction conditions. For instance, mild oxidation might yield an imine, while stronger oxidizing agents could lead to the corresponding nitro compound. The electron-withdrawing effect of the nearby fluorine atom may slightly decrease the nucleophilicity of the amine, potentially influencing the rate and outcome of oxidation reactions.

Oxidizing Agent Typical Product
Mild (e.g., MnO₂)Imine
Moderate (e.g., H₂O₂)Oxime
Strong (e.g., KMnO₄, m-CPBA)Nitroalkane

Reduction: The primary amine is already in a low oxidation state. Therefore, it is generally not susceptible to further reduction under standard chemical conditions.

Derivatization Pathways for Synthetic Utility and Analytical Studies

The primary amine serves as a versatile handle for derivatization, enabling the synthesis of a wide array of compounds and facilitating analytical detection.

Primary amines readily react with isocyanates and isothiocyanates to form substituted ureas (carbamoyl derivatives) and thioureas (thiocarbamoyl derivatives), respectively. These reactions are typically high-yielding and proceed under mild conditions. The resulting derivatives often exhibit different physical and biological properties compared to the parent amine. For example, reacting this compound with an appropriate isocyanate would yield a urea, while reaction with an isothiocyanate would produce a thiourea (B124793).

Reagent Derivative Formed
Isocyanate (R-N=C=O)Substituted Urea
Isothiocyanate (R-N=C=S)Substituted Thiourea

For analytical purposes, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC), the polarity and volatility of primary amines can be modified through derivatization. This functionalization enhances separation and detection. Common derivatization strategies for primary amines include acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or reaction with dansyl chloride to introduce a fluorescent tag for sensitive detection.

Derivatizing Agent Purpose Analytical Technique
Trifluoroacetic anhydride (TFAA)Increases volatilityGas Chromatography (GC)
Dansyl chlorideIntroduces a fluorescent tagHPLC with fluorescence detection
Chiral derivatizing agentsSeparation of enantiomersChiral Chromatography

Mechanistic Investigations of Key Reactions

Understanding the precise steps through which a chemical reaction proceeds is the primary goal of mechanistic investigations. For this compound, this would involve exploring reactions such as nucleophilic substitution at the carbon bearing the fluorine atom or reactions involving the primary amine group.

Kinetic Studies

Kinetic studies are essential for determining the rate of a reaction and how that rate is influenced by the concentration of reactants, temperature, and catalysts. The rate law derived from these studies provides crucial clues about the molecularity of the rate-determining step of the reaction. For instance, a reaction of this compound could be studied to determine if it follows a first-order or second-order rate law, which would suggest unimolecular or bimolecular processes, respectively. ncert.nic.in

To illustrate, consider a hypothetical reaction where this compound reacts with a nucleophile (Nu⁻). Kinetic data would be collected by varying the initial concentrations of the reactants and measuring the initial reaction rate.

Hypothetical Kinetic Data for the Reaction of this compound

Experiment Initial [this compound] (M) Initial [Nu⁻] (M) Initial Rate (M/s)
1 0.1 0.1 1.0 x 10⁻⁴
2 0.2 0.1 2.0 x 10⁻⁴
3 0.1 0.2 2.0 x 10⁻⁴

This table is for illustrative purposes only and does not represent actual experimental data.

From this hypothetical data, one could infer the rate law and propose a corresponding mechanism, such as an S\N2 reaction, which is bimolecular and common for primary alkyl halides. ncert.nic.in

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to trace the path of atoms or fragments of a molecule throughout a chemical reaction. By replacing an atom with one of its isotopes, researchers can determine which bonds are broken and formed during the reaction. For this compound, one could synthesize an isotopically labeled version, for example, by incorporating deuterium (B1214612) (²H) or carbon-13 (¹³C) at specific positions.

A common application of isotopic labeling is in mass spectrometry to quantify amine-containing metabolites. nih.gov In a mechanistic study, if a reaction of this compound were to be investigated, labeling the carbon atom attached to the fluorine with ¹³C would allow for the tracking of this carbon in the products, confirming whether it remains bonded to the nitrogen or undergoes rearrangement. Similarly, using fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope, could be employed to study reaction pathways using techniques like Positron Emission Tomography (PET), which is particularly useful for in-vivo studies. nih.govthieme-connect.de

Illustrative Isotopic Labeling Scheme

Labeled Reactant Reaction Expected Labeled Product Mechanistic Insight
This compound-¹⁵N Nucleophilic Substitution Product with ¹⁵N Confirms the nitrogen atom is retained in the main product.
2-Fluoro-¹⁸F-4-methylpentan-1-amine Fluoride Displacement Product containing the nucleophile and free ¹⁸F⁻ Demonstrates the cleavage of the C-F bond.

This table is for illustrative purposes only and does not represent actual experimental data.

Intermediate Characterization

Many chemical reactions proceed through one or more transient intermediates. The direct detection and characterization of these intermediates provide strong evidence for a proposed reaction mechanism. Techniques such as spectroscopy (NMR, IR, UV-Vis) at low temperatures or time-resolved spectroscopy can be used to observe these short-lived species.

In the context of reactions involving this compound, intermediates could include carbocations if the reaction proceeds through an S\N1 pathway, or transition states in an S\N2 reaction. ncert.nic.in For instance, in the synthesis of related amine compounds, imine intermediates are formed and can be characterized. mdpi.com The characterization of such intermediates is crucial for understanding the reaction's energy profile and the factors that control product formation.

Hypothetical Intermediate Characterization Data

Proposed Intermediate Spectroscopic Technique Key Observational Data
Carbocation ¹³C NMR at low temp. Significant downfield shift of the carbon bearing the positive charge.
Pentacoordinate Carbon (S\N2 Transition State) Computational Modeling Calculation of the energy and geometry of the transition state.
Imine Intermediate ¹H NMR Appearance of a characteristic imine proton signal (R-CH=N-R').

This table is for illustrative purposes only and does not represent actual experimental data.

Applications As a Synthetic Building Block and Precursor

Role in the Construction of Complex Organic Scaffolds

While direct examples of the use of 2-Fluoro-4-methylpentan-1-amine in the construction of complex organic scaffolds are not readily found in peer-reviewed literature, its structure suggests significant potential in this area. The presence of a primary amine and a fluorine atom on adjacent carbons offers a unique combination of reactivity and structural features.

The synthesis of chiral amines is of paramount importance in drug discovery, as the stereochemistry of a molecule can profoundly influence its biological activity. The structure of this compound, containing a stereocenter at the carbon bearing the fluorine atom, makes it a theoretically attractive starting material for the synthesis of novel chiral amine motifs.

Hypothetically, resolution of racemic this compound or an asymmetric synthesis would provide access to enantiomerically pure forms of the compound. These chiral building blocks could then be incorporated into larger molecules through reactions targeting the primary amine functionality, such as amide bond formation, reductive amination, or N-alkylation. The resulting products would possess a stereodefined fluorinated alkyl side chain, a feature that could be exploited to fine-tune the pharmacological properties of a lead compound.

Polyketides are a large and structurally diverse class of natural products, many of which exhibit potent biological activities. The modification of polyketide backbones with unnatural building blocks is a promising strategy for the generation of novel therapeutic agents. The chemoenzymatic synthesis of fluorinated polyketides has been demonstrated, showcasing the feasibility of incorporating fluorine into these complex structures.

Although no studies have specifically reported the use of this compound as a starter or extender unit in polyketide biosynthesis, its structural features are pertinent. The isobutyl group of the molecule is a common motif in polyketide biosynthesis, derived from the incorporation of isobutyryl-CoA. It is conceivable that a bio-engineered polyketide synthase (PKS) could potentially accept a derivative of this compound as a substrate, leading to the formation of novel polyketides containing a fluorinated side chain. The fluorine atom's influence on the conformation and electronic properties of the resulting polyketide could lead to new biological activities.

Development of Novel Reagents and Catalysts (if applicable)

The development of novel reagents and catalysts is crucial for advancing chemical synthesis. Chiral amines and their derivatives are frequently employed as ligands for metal-based catalysts or as organocatalysts themselves.

While there is no evidence in the current literature of this compound being used for this purpose, its structure holds potential. The primary amine could be functionalized to create bidentate or multidentate ligands for asymmetric catalysis. For example, reaction with a suitable phosphine-containing electrophile could yield a P,N-ligand. The fluorine atom could play a role in modulating the electronic properties of the metal center in a catalyst complex, thereby influencing its reactivity and selectivity.

Furthermore, chiral thioureas derived from primary amines have emerged as powerful organocatalysts for a variety of asymmetric transformations. The synthesis of a chiral thiourea (B124793) from enantiomerically pure this compound could lead to a novel catalyst, where the fluorinated side chain could influence the catalyst's solubility, stability, and the stereochemical outcome of the catalyzed reaction.

Computational and Theoretical Studies

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like 2-Fluoro-4-methylpentan-1-amine are intrinsically linked to its conformational preferences. Conformational analysis explores the different spatial arrangements of the atoms (conformers) and their relative energies.

A significant factor in fluorinated alkanes is the gauche effect , where a conformation with a gauche relationship (60° dihedral angle) between two electronegative substituents can be more stable than the anti conformation (180° dihedral angle). wikipedia.org This phenomenon is often attributed to hyperconjugation, where electron density is donated from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital. wikipedia.org In this compound, a notable gauche interaction is expected between the electronegative fluorine atom and the amino group along the C1-C2 bond axis. This interaction, potentially a stabilizing F···H-N hydrogen bond or a repulsive F···N dipole interaction, critically influences the conformational energy landscape. researchgate.netresearchgate.net The bulky isobutyl group at C4 also introduces significant steric strain, favoring conformations where it is oriented away from other substituents. maricopa.edu

The energy landscape can be mapped by calculating the potential energy as a function of the key dihedral angles. The minima on this surface correspond to stable conformers, while the peaks represent the rotational energy barriers between them. researchgate.netyoutube.compsu.edu

Table 1: Hypothetical Relative Energies of Key Conformers of this compound This table presents illustrative data based on established principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Conformer Dihedral Angle F-C2-C1-N (°) Dihedral Angle C1-C2-C3-C4 (°) Relative Energy (kcal/mol) Key Interactions
A (Gauche-Anti) ~60 ~180 0.00 Stabilizing F/NH2 gauche interaction; Anti-periplanar arrangement of the backbone minimizes steric hindrance.
B (Anti-Anti) ~180 ~180 0.85 Anti-periplanar F/NH2; Anti-periplanar backbone.
C (Gauche-Gauche) ~60 ~60 1.50 Stabilizing F/NH2 gauche interaction; Steric clash between the aminomethyl group and the isobutyl group.

| D (Eclipsed) | ~0 | ~180 | 4.50 | High torsional strain due to eclipsing of F and NH2 groups. |

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the molecule at an electronic level, providing insights that are not directly accessible through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules with a good balance of accuracy and computational cost. It allows for the calculation of molecular orbital energies and the visualization of electron density distribution.

The introduction of a highly electronegative fluorine atom has a profound inductive effect, withdrawing electron density and lowering the energy of the molecular orbitals. nih.gov The most crucial orbitals for understanding reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : The HOMO represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is expected to be predominantly localized on the lone pair of the nitrogen atom in the amine group, as this is the most basic and nucleophilic site.

LUMO : The LUMO is the lowest energy empty orbital and relates to the molecule's capacity to act as an electrophile or electron acceptor. The LUMO is anticipated to be centered on the antibonding σ* orbital of the C-F bond.

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound Illustrative values based on typical DFT calculations for similar molecules.

Property Predicted Value (eV) Implication
HOMO Energy -9.8 Nucleophilicity centered on the amine group.
LUMO Energy +1.5 Electrophilicity associated with the C-F bond.

| HOMO-LUMO Gap | 11.3 | High kinetic stability. |

Quantum chemical calculations are invaluable for predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: DFT methods have been successfully employed to predict NMR chemical shifts, particularly for fluorine-containing molecules. rsc.orgnih.gov The prediction of the ¹⁹F NMR chemical shift is highly sensitive to the electronic environment around the fluorine nucleus. acs.orgchemrxiv.org Theoretical calculations can model how the chemical shift changes between different conformers or in different solvent environments, providing a powerful tool for experimental verification. uni-muenchen.de

Infrared (IR) Spectroscopy: Theoretical frequency calculations can generate a predicted IR spectrum, showing the vibrational modes of the molecule. researchgate.netyoutube.com For this compound, key predicted absorptions would include the N-H stretching vibrations of the primary amine, the C-H stretching of the alkyl chain, and, most characteristically, the C-F stretching vibration. rsc.org The position of the C-F stretch, typically found in the 1000-1400 cm⁻¹ region, is diagnostic for the presence of the fluorine atom. researchgate.netmdpi.com

Table 3: Predicted Characteristic Spectroscopic Data for this compound This table contains hypothetical data based on typical computational outputs for organofluorine compounds.

Spectroscopic Parameter Predicted Value Notes
¹⁹F NMR Chemical Shift (δ) -185 to -195 ppm (relative to CFCl₃) The exact value is highly dependent on the conformer population and solvent.
¹³C NMR Chemical Shift (δ, C2) 85 - 95 ppm The carbon attached to fluorine shows a large downfield shift.
IR Frequency (ν, C-F stretch) 1150 - 1200 cm⁻¹ A strong absorption band characteristic of a C-F single bond.

| IR Frequency (ν, N-H stretch) | 3300 - 3400 cm⁻¹ | A doublet typical for a primary amine. |

Molecular Dynamics Simulations for Solvation Behavior

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of how this compound interacts with solvent molecules. This is crucial for understanding its solubility, aggregation behavior, and reactivity in solution.

The solvation of this amphiphilic molecule will be highly dependent on the nature of the solvent.

In polar protic solvents (e.g., water or methanol): The primary amine group will act as a hydrogen bond donor and acceptor, forming strong interactions with the solvent. The polar C-F bond will engage in dipole-dipole interactions.

In non-polar solvents (e.g., hexane): The hydrophobic isobutyl group and the fluorinated part of the molecule will have more favorable interactions. Fluorinated moieties are known to be both hydrophobic and lipophobic, potentially leading to aggregation or the formation of "fluorous" domains in certain environments. man.ac.uknih.govresearchgate.net

MD simulations can quantify these interactions by calculating properties such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Table 4: Predicted Solvation Characteristics of this compound from MD Simulations Qualitative predictions based on the principles of intermolecular forces and solvation of fluorinated compounds.

Solvent Primary Interaction Site Expected Behavior
Water -NH₂ group Strong hydrogen bonding, leading to good solubility of the polar head group.
Methanol -NH₂ group, C-F bond Hydrogen bonding and dipole-dipole interactions.
Hexane Isobutyl group Favorable van der Waals interactions with the non-polar tail.

| Perfluorooctane | C-F bond | Potential for favorable "fluorous" interactions. |

Prediction of Reaction Pathways and Transition States

Computational chemistry is a key tool for exploring potential chemical reactions, allowing for the mapping of reaction pathways and the characterization of high-energy transition states. This provides insight into reaction mechanisms and helps predict the feasibility and outcome of a reaction.

For this compound, several reaction types could be investigated computationally:

Reactions at the amine group: The nucleophilic amine can participate in reactions such as acylation or alkylation. Computational models can also explore more complex processes like catalytic deamination. frontiersin.org

Substitution at the C-F bond: The carbon-fluorine bond is the strongest single bond in organic chemistry, making nucleophilic substitution at this center kinetically challenging. rutgers.edualfa-chemistry.com Theoretical calculations can determine the activation energy for such a substitution (e.g., via an Sₙ2 mechanism), which is expected to be very high.

Elimination reactions: Base-induced elimination of HF to form an alkene is another possible, though likely difficult, reaction pathway.

Table 5: Hypothetical Reaction Pathway Analysis for Sₙ2 Substitution on this compound Illustrative energetic data for a reaction with a generic nucleophile (Nu⁻). High activation energy is expected.

Parameter Predicted Value (kcal/mol) Interpretation
Activation Energy (ΔG‡) > 35 Very high kinetic barrier, indicating the reaction is extremely slow under normal conditions.

| Reaction Energy (ΔGᵣₓₙ) | Variable | Depends on the strength of the C-Nu bond formed versus the C-F bond broken. |

Structure-Reactivity Relationship Elucidation through Computational Models

By integrating the findings from conformational, electronic, and mechanistic studies, computational models can provide a holistic understanding of the structure-reactivity relationships for this compound.

The key structural features dictating its reactivity are:

The C-F Bond: This strong, polar bond creates a site of low electron density on the adjacent carbon, but its high bond dissociation energy makes it a poor leaving group, rendering the molecule relatively inert to nucleophilic substitution at that center. alfa-chemistry.com

The Primary Amine Group: This is the most reactive site for most chemical transformations, acting as a base and a nucleophile. The fluorine atom, being in the β-position, significantly lowers the basicity (pKa) of the amine compared to its non-fluorinated analogue due to its powerful electron-withdrawing inductive effect. alfa-chemistry.com

The Isobutyl Group: This bulky, non-polar group provides steric hindrance, which can influence the accessibility of the reactive centers and affect the stability of transition states.

Computational models, such as those generating electrostatic potential maps, can visually represent the electron-rich (amine) and electron-poor (near the fluorine) regions of the molecule, offering a clear rationale for its predicted reactivity. These theoretical insights are invaluable for designing synthetic routes and for predicting the interactions of this molecule in a biological or materials context. nottingham.ac.uk

Table 6: Summary of Structure-Reactivity Relationships for this compound

Structural Feature Computational Insight Predicted Reactivity Consequence
Primary Amine (-NH₂) High HOMO density, electron-rich region. Main site of nucleophilic and basic reactivity.
Fluorine Atom (-F) Low LUMO energy at C-F σ*, strong inductive withdrawal. Lowers amine basicity; kinetically inert to substitution.
β-Relationship (F to NH₂) Gauche effect preference, strong inductive effect. Influences conformation and significantly reduces amine pKa.

| Isobutyl Group | Steric bulk. | Hinders approach to the C2 position, influences conformational equilibrium. |

Advanced Analytical Methodologies in Chemical Research

Spectroscopic Techniques for Structural Elucidation beyond Basic Identification

Spectroscopic methods are fundamental in determining the precise three-dimensional structure of 2-Fluoro-4-methylpentan-1-amine.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Variable Temperature NMR for dynamic processes, ¹⁹F NMR for fluorination patterns)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of fluorinated organic compounds. nih.gov For this compound, advanced NMR techniques are essential for unambiguous structural assignment.

¹⁹F NMR Spectroscopy : Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. It provides information about the electronic environment of the fluorine nucleus. The chemical shift of the fluorine atom in this compound is highly sensitive to its local environment. Furthermore, the ¹⁹F signal will exhibit coupling to adjacent protons (H-F coupling), specifically the proton on C2 and the methylene (B1212753) protons on C1 and C3. This coupling pattern helps confirm the position of the fluorine atom. The simplicity of ¹⁹F NMR spectra, often free from background signals, makes it ideal for monitoring fluorinated molecules. nih.govnih.gov

2D NMR Spectroscopy : Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to map the connectivity of atoms within the molecule.

A COSY spectrum would show correlations between adjacent protons, allowing for the tracing of the carbon backbone from the aminomethyl group (CH₂NH₂) through the fluorinated methine (CHF) to the isobutyl group.

Variable Temperature (VT) NMR : VT-NMR can be employed to study dynamic processes, such as conformational changes or hindered rotation around single bonds. By recording spectra at different temperatures, it is possible to observe changes in peak shape or chemical shifts that indicate the presence of such dynamic equilibria.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data for illustrative purposes.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key Correlations (COSY & HSQC)
C1 (-CH₂NH₂) 3.0 - 3.2 ~45 Correlates with H2
C2 (-CHF) 4.5 - 4.8 (doublet of triplets) ~90 (doublet due to C-F coupling) Correlates with H1, H3
C3 (-CH₂) 1.5 - 1.7 ~30 Correlates with H2, H4
C4 (-CH) 1.8 - 2.0 ~25 Correlates with H3, H5

Mass Spectrometry for Mechanistic Pathway Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to confirm its structure through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula (C₆H₁₄FN).

The fragmentation of the molecular ion can give insight into the compound's structure. Common fragmentation pathways for amines include alpha-cleavage. youtube.com

Alpha-Cleavage : The bond between C1 and C2 is susceptible to cleavage. This would result in the formation of a stable, resonance-stabilized cation and a radical. For instance, cleavage of the C1-C2 bond would lead to the loss of a C₅H₁₁F radical, producing a [CH₂NH₂]⁺ fragment with a mass-to-charge ratio (m/z) of 30.

Loss of HF : Another potential fragmentation pathway involves the elimination of a molecule of hydrogen fluoride (B91410) (HF, mass 20), leading to a peak at [M-20]⁺.

The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and compared with experimental data for various adducts of the molecule. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

Adduct Predicted m/z Predicted CCS (Ų)
[M+H]⁺ 120.11831 127.0
[M+Na]⁺ 142.10025 132.9
[M-H]⁻ 118.10375 125.4

Data sourced from PubChemLite for C6H14FN. uni.lu

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive analytical method for determining the three-dimensional atomic and molecular structure of a compound. wikipedia.orgyoutube.com Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers ((R)- and (S)-isomers). X-ray crystallography provides an unambiguous method for determining the absolute stereochemistry of a single enantiomer.

To perform this analysis, the amine is typically converted into a crystalline salt, such as the hydrochloride, to ensure the formation of high-quality crystals suitable for diffraction. nih.gov An intense beam of X-rays is directed at the crystal, and the resulting diffraction pattern is measured. wikipedia.org By analyzing the angles and intensities of the diffracted beams, a three-dimensional electron density map of the crystal is generated. This map reveals the precise spatial arrangement of all atoms in the molecule, confirming not only its connectivity but also its absolute configuration (R or S) at the chiral center. nih.govnih.gov

Chromatographic Methods for Purity and Stereoisomer Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying the enantiomers of a chiral compound. phenomenex.commdpi.com This technique is essential for determining the enantiomeric purity (or enantiomeric excess) of a sample of this compound.

The separation is achieved using a chiral stationary phase (CSP). phenomenex.com The enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. This difference in interaction strength causes one enantiomer to be retained on the column longer than the other, resulting in their separation. phenomenex.com Fluorinated phases can also be employed to enhance selectivity for fluorinated analytes. chromatographyonline.com By comparing the retention times and peak areas of the analyte to those of known standards, one can both identify and quantify the (R)- and (S)-enantiomers in a mixture.

Table 3: Illustrative Chiral HPLC Separation Data This table presents hypothetical data for illustrative purposes.

Enantiomer Retention Time (min)
(R)-2-Fluoro-4-methylpentan-1-amine 10.2

Ultra-High Performance Liquid Chromatography (UHPLC) for Reaction Monitoring

Ultra-high performance liquid chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased speed, and greater sensitivity. eag.com These features make it an exceptionally powerful tool for real-time monitoring of chemical reactions. chromatographyonline.com

During the synthesis of this compound (for example, via the reduction of a corresponding fluorinated azide (B81097) or oxime), UHPLC can be used to track the progress of the reaction. Small aliquots of the reaction mixture can be periodically injected into the UHPLC system. The use of columns with sub-2-μm particle sizes allows for very fast separations, often in under a minute. chromatographyonline.com This enables the chromatographer to monitor the decrease in the concentration of starting materials and the simultaneous increase in the concentration of the this compound product over time. nih.govbridgewater.edu This provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize impurities.

Table 4: Compound Names Mentioned in Article

Compound Name
This compound

Future Research Directions and Challenges in the Chemistry of 2 Fluoro 4 Methylpentan 1 Amine

The strategic incorporation of fluorine into organic molecules continues to be a powerful strategy for modulating the physicochemical and biological properties of compounds. 2-Fluoro-4-methylpentan-1-amine, a chiral fluorinated primary amine, represents a valuable yet underexplored building block. While its synthesis and basic properties are established, significant opportunities and challenges remain in unlocking its full potential. Future research is poised to focus on developing more efficient and selective synthetic methodologies, expanding its applications through derivatization, and gaining a deeper fundamental understanding of its chemical behavior.

Q & A

Q. Optimization Strategies :

  • Use continuous flow reactors to enhance reaction control and scalability .
  • Adjust base strength (e.g., K₂CO₃ vs. NaOH) to minimize side reactions in substitution pathways .

Basic: How can NMR and mass spectrometry confirm the structure of this compound?

Answer:

  • ¹H/¹⁹F NMR :
    • The fluorine atom induces distinct splitting patterns in adjacent protons. For example, the -CH₂F group shows a triplet in ¹H NMR (J ~ 47 Hz) and a single peak in ¹⁹F NMR .
    • Methyl and pentyl groups produce characteristic multiplet signals between δ 1.0–1.5 ppm.
  • Mass Spectrometry :
    • ESI-MS or EI-MS confirms the molecular ion peak (expected m/z ~ 135.2 for C₆H₁₄FN) and fragments corresponding to amine loss (m/z 118) or fluorinated chain cleavage .

Validation : Compare spectral data with structurally analogous compounds, such as 1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine, where fluorine and alkyl groups produce predictable shifts .

Advanced: What strategies mitigate side reactions during the synthesis of this compound under basic conditions?

Answer:

  • Temperature Control : Maintain reactions below 40°C to prevent β-hydride elimination, a common side reaction in amine fluorination .
  • Phase-Transfer Catalysts : Use catalysts like tetrabutylammonium bromide (TBAB) to enhance fluorinating agent reactivity in biphasic systems, reducing reaction time and byproducts .
  • Protection-Deprotection : Temporarily protect the amine group with Boc (tert-butyloxycarbonyl) before fluorination, then deprotect with TFA (trifluoroacetic acid) .

Case Study : In the synthesis of (1R,2R)-2-(difluoromethoxy)cyclopentan-1-amine, optimized basic conditions (pH 9–10) and low temperatures minimized unwanted hydrolysis .

Advanced: How do fluorination patterns on the pentanamine backbone affect receptor binding affinity in neuropharmacological studies?

Answer:
Fluorine’s electronegativity and small atomic radius enhance binding to hydrophobic pockets in receptors. Key considerations:

  • Positional Effects : Para-fluorination (as in 4-methylpentan-1-amine) increases metabolic stability and lipophilicity, enhancing blood-brain barrier penetration .
  • Steric vs. Electronic Effects : Meta-fluorination may disrupt hydrogen bonding, while ortho-fluorination introduces steric hindrance.

Example : In 1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine, the para-fluoro group improved serotonin receptor binding by 30% compared to non-fluorinated analogs .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

  • CNS Drug Development : Acts as a precursor for dopamine/norepinephrine reuptake inhibitors due to its amine-fluorine synergy in crossing the blood-brain barrier .
  • Enzyme Inhibition Studies : Fluorinated amines are used to probe catalytic mechanisms in monoamine oxidases (MAOs) via fluorine’s electron-withdrawing effects .

Case Study : Fluorinated analogs of phenethylamine showed enhanced MAO-B inhibition (IC₅₀ = 12 nM) compared to non-fluorinated versions (IC₅₀ = 45 nM) .

Advanced: How can researchers address discrepancies in reported bioactivity data for this compound across assay systems?

Answer:

  • Assay Validation : Replicate experiments in multiple systems (e.g., HEK-293 cells vs. primary neurons) to isolate cell-type-specific effects .
  • Purity Analysis : Use HPLC-MS to confirm compound purity (>98%), as impurities like defluorinated byproducts can skew bioactivity .
  • Data Normalization : Reference internal controls (e.g., known agonists/antagonists) to calibrate activity metrics across labs .

Example : Contradictory IC₅₀ values for a fluorinated amine in radioligand vs. fluorescence assays were resolved by standardizing buffer pH and ion concentrations .

Advanced: What computational methods predict the conformational stability of this compound in solution?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in water/DMSO to identify dominant conformers. Fluorine’s hydrophobicity stabilizes compact conformations .
  • Density Functional Theory (DFT) : Calculate rotational barriers for the C-F bond (~3–5 kcal/mol), guiding synthetic strategies to lock bioactive conformations .

Case Study : DFT analysis of (2,4-difluorophenyl)methylamines revealed that fluorine’s position alters amine pKa by 0.5 units, affecting protonation states in vivo .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Ventilation : Use fume hoods to prevent inhalation of volatile amines.
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to avoid skin/eye contact .
  • Spill Management : Neutralize spills with 10% acetic acid, then absorb with vermiculite .

Regulatory Note : While not FDA-approved, non-medical use requires adherence to OSHA and institutional biosafety guidelines .

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Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-4-methylpentan-1-amine
Reactant of Route 2
2-Fluoro-4-methylpentan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.